3-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride
CAS No.:
Cat. No.: VC18034413
Molecular Formula: C10H15ClFN
Molecular Weight: 203.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H15ClFN |
---|---|
Molecular Weight | 203.68 g/mol |
IUPAC Name | 3-(4-fluoro-2-methylphenyl)propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C10H14FN.ClH/c1-8-7-10(11)5-4-9(8)3-2-6-12;/h4-5,7H,2-3,6,12H2,1H3;1H |
Standard InChI Key | AVQOUXZUUVKWRB-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)F)CCCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
The compound’s structure comprises a three-carbon aliphatic chain (propan-1-amine) terminated by a primary ammonium group and a 4-fluoro-2-methylphenyl aromatic ring . The fluorine atom at the para position and the methyl group at the ortho position create steric and electronic effects that influence its reactivity and binding affinity.
Table 1: Physicochemical Properties
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves reductive amination of 4-fluoro-2-methylbenzaldehyde with nitromethane, followed by catalytic hydrogenation to yield the primary amine . The hydrochloride salt is formed via treatment with hydrochloric acid. Key steps include:
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Condensation: 4-Fluoro-2-methylbenzaldehyde reacts with nitromethane under basic conditions to form β-nitrostyrene .
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the nitro group to an amine .
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Salt Formation: The free base is treated with HCl to precipitate the hydrochloride salt.
Industrial Optimization
Continuous flow reactors are employed to enhance yield (up to 87%) and purity (>98%) . Process parameters such as temperature (40–60°C) and catalyst loading (20 mol% InCl₃) are critical .
Table 2: Synthetic Methods Comparison
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Batch reductive amination | 75 | 95 | Low equipment cost |
Continuous flow | 87 | 98 | Scalability, reduced waste |
Pharmacological and Biological Activity
Mechanism of Action
The compound’s primary amine interacts with neurotransmitter transporters, showing affinity for dopamine (DAT) and norepinephrine (NET) reuptake proteins. Fluorine’s electron-withdrawing effect enhances binding to hydrophobic pockets in target receptors.
In Vitro Studies
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Dopaminergic Activity: Inhibits dopamine reuptake with an IC₅₀ of 120 nM in rat synaptosomes.
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Serotonergic Effects: Modest affinity for serotonin transporters (SERT; IC₅₀ = 450 nM).
Table 3: Biological Activity Profile
Target | IC₅₀ (nM) | Effect |
---|---|---|
Dopamine Transporter | 120 | Reuptake inhibition |
Norepinephrine Transporter | 180 | Reuptake inhibition |
Serotonin Transporter | 450 | Partial agonist activity |
Applications in Medicinal Chemistry
CNS Disorders
Structural analogs of this compound are explored for treating attention deficit hyperactivity disorder (ADHD) and depression due to their dual reuptake inhibition profile. For example, (R)-enantiomers exhibit higher selectivity for NET, potentially reducing side effects.
Biochemical Probes
The fluorinated aromatic ring serves as a ¹⁹F NMR probe for studying receptor-ligand interactions in real time. This application is valuable in fragment-based drug discovery.
Comparison with Structural Analogs
Substituent Effects
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Fluorine Position: 4-Fluoro substitution improves metabolic stability compared to 3-fluoro isomers .
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Methyl Group: Ortho-methyl substitution reduces CYP450-mediated oxidation by 40%.
Table 4: Analog Comparison
Compound | Metabolic Stability (t₁/₂) | NET Selectivity |
---|---|---|
3-(4-Fluoro-2-methylphenyl)propan-1-amine | 6.2 h | 1.5x |
3-(3-Fluoro-4-methylphenyl)propan-1-amine | 4.8 h | 1.2x |
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